molecular formula C17H23N3O4 B2740805 N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899748-61-9

N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No. B2740805
CAS RN: 899748-61-9
M. Wt: 333.388
InChI Key: WOSXVANZVUQGGD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as MMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPO belongs to the class of compounds known as oxamides, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Enantioselective Synthesis

A study by Calvez, Chiaroni, and Langlois (1998) discussed the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, showcasing a methodology that could potentially be applied to synthesize complex structures similar to N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Characterization

Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor antagonist, highlighting the potential for substances with similar structures in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Optical Properties

Briseño-Ortega et al. (2018) reported on the synthesis and optical properties of oxazolo[4,5-b]pyridines, a study that could inform the development of organic semiconductors using analogs of N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide (Briseño-Ortega et al., 2018).

Anticancer Activity

Zheng et al. (2015) synthesized dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands and evaluated their in vitro anticancer activities. This research indicates the potential of structurally similar compounds in cancer therapy (Zheng et al., 2015).

Sigma(1) Receptor Binding and Activity

Berardi et al. (2005) explored the binding and activity at the sigma(1) receptor with N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives, which could guide the design of compounds with selective binding and activity for neurological research and therapy (Berardi et al., 2005).

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12-6-7-14(24-2)13(11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXVANZVUQGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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